![molecular formula C21H19N3O4 B11034157 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11034157.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a benzimidazole moiety linked to a chromenyl group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Methyl Group: The methylation of the benzimidazole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Chromenyl Group: The chromenyl group can be synthesized through the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves the coupling of the benzimidazole and chromenyl intermediates via an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chromenyl oxygen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole and acetamide moieties exhibit significant antimicrobial properties. A study synthesized a series of N-substituted acetamides derived from benzimidazole, which were evaluated for their antimicrobial activity against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Anticancer Applications
The anticancer potential of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been explored through its structural similarity to other known anticancer agents. Compounds with benzimidazole structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have highlighted the synthesis of benzimidazole derivatives that demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that this compound may have similar properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Research focused on the synthesis of derivatives that can inhibit key enzymes involved in disease processes, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like diabetes and Alzheimer's disease. In vitro studies have shown that certain derivatives of benzimidazole exhibit substantial inhibitory activity against these enzymes, highlighting their potential therapeutic applications in metabolic disorders and neurodegenerative diseases .
Synthesis and Evaluation of Antimicrobial Activity
A study published in Pharmaceutical Biology synthesized a series of 2-(1-benzoyl-1H-benzimidazol-2-ylthio)-N-substituted acetamides and evaluated their antimicrobial activity. The compounds were tested against Mycobacterium tuberculosis and showed promising results, indicating their potential use as antitubercular agents .
Anticancer Activity Assessment
In an investigation published in Molecules, researchers designed novel benzimidazole derivatives and assessed their anticancer activities through various assays. The findings revealed that specific derivatives significantly inhibited cell growth in cancer lines, suggesting their development as potential chemotherapeutic agents .
Data Table: Summary of Applications
Application Type | Description | Key Findings |
---|---|---|
Antimicrobial | Evaluation against bacterial strains | Significant activity against Gram-positive/negative bacteria |
Anticancer | Cytotoxicity against cancer cell lines | Potent inhibition of cell proliferation |
Enzyme Inhibition | Inhibition of α-glucosidase and acetylcholinesterase | Substantial inhibitory activity observed |
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety is known to interact with DNA and proteins, while the chromenyl group may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as benzimidazole, 2-methylbenzimidazole, and 1H-benzimidazole, 2-methyl- are structurally related and may exhibit similar properties.
Chromenyl Derivatives: Compounds like 4-methyl-2-oxo-2H-chromene and its derivatives share structural similarities with the chromenyl group in the compound.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of the benzimidazole and chromenyl moieties, which may confer distinct chemical and biological properties not observed in simpler analogs. This unique structure allows for diverse applications and potential multifunctional activity.
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that incorporates a benzimidazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C20H22N4O3 and a molecular weight of 366.42 g/mol. Its structure includes a benzimidazole ring, which is crucial for its bioactivity, and a chromenyl group that may enhance its pharmacological properties.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit DNA topoisomerases, which are essential for DNA replication and repair. The inhibition of these enzymes leads to cytotoxic effects in various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .
Table 1: Cytotoxicity of Benzimidazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 5.0 |
Compound B | MCF7 | 3.5 |
Compound C | A431 | 4.0 |
Antimicrobial Activity
Benzimidazole derivatives have been recognized for their broad-spectrum antimicrobial activity. They exhibit efficacy against various pathogens, including bacteria and fungi. For example, compounds similar to this compound have demonstrated potent activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Related Compounds
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | 8 µg/mL |
Compound E | Escherichia coli | 16 µg/mL |
Compound F | Candida albicans | 4 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Topoisomerase Inhibition : Similar benzimidazole derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage in cancer cells .
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and interference with protein synthesis are common mechanisms observed in related compounds .
- Apoptosis Induction : Studies suggest that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Recent studies have explored the biological effects of various benzimidazole derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of several benzimidazole derivatives on different cancer cell lines, revealing that modifications at the 5-position of the benzimidazole ring significantly enhanced anticancer activity .
- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial potential of synthesized benzimidazole derivatives against clinical isolates, indicating promising results against resistant strains of bacteria .
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H19N3O4/c1-13-9-21(26)28-18-10-14(7-8-15(13)18)27-12-20(25)22-11-19-23-16-5-3-4-6-17(16)24(19)2/h3-10H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
LOGLVUMVNSWQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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